molecular formula C25H24FNO3 B12429216 4

4"DeFluoro-4"methyl-ezetimibe-d4

Cat. No.: B12429216
M. Wt: 409.5 g/mol
InChI Key: ULDWXJWBGUZASZ-DQYMKCDJSA-N
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Description

4"DeFluoro-4"methyl-ezetimibe-d4 is a stable isotope-labeled analog of 4"DeFluoro-4"methyl-ezetimibe. This compound is a derivative of Ezetimibe, which is known for its role as a cholesterol absorption inhibitor.

Preparation Methods

The synthesis of 4"DeFluoro-4"methyl-ezetimibe-d4 involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:

    Fluorination: Introduction of a fluorine atom at the desired position.

    Methylation: Addition of a methyl group.

    Deuteration: Replacement of hydrogen atoms with deuterium atoms.

The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale synthesis .

Chemical Reactions Analysis

4"DeFluoro-4"methyl-ezetimibe-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4"DeFluoro-4"methyl-ezetimibe-d4 has several scientific research applications, including:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

    Biology: Employed in metabolic studies to trace the biochemical pathways of Ezetimibe and its derivatives.

    Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.

    Industry: Utilized in the development of new drugs and analytical methods.

Mechanism of Action

The mechanism of action of 4"DeFluoro-4"methyl-ezetimibe-d4 is similar to that of Ezetimibe. It inhibits the absorption of cholesterol in the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. This leads to a decrease in the amount of cholesterol delivered to the liver, thereby reducing blood cholesterol levels .

Comparison with Similar Compounds

4"DeFluoro-4"methyl-ezetimibe-d4 can be compared with other similar compounds, such as:

    Ezetimibe: The parent compound, known for its cholesterol-lowering effects.

    4"DeFluoro-4"methyl-ezetimibe: The non-deuterated analog.

    Other deuterated analogs: Compounds with similar modifications to enhance stability and traceability.

The uniqueness of this compound lies in its enhanced stability due to the presence of deuterium atoms, making it particularly useful in scientific research .

Properties

Molecular Formula

C25H24FNO3

Molecular Weight

409.5 g/mol

IUPAC Name

(3R,4S)-3-[(3S)-3-hydroxy-3-(4-methylphenyl)propyl]-4-(4-hydroxyphenyl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-one

InChI

InChI=1S/C25H24FNO3/c1-16-2-4-17(5-3-16)23(29)15-14-22-24(18-6-12-21(28)13-7-18)27(25(22)30)20-10-8-19(26)9-11-20/h2-13,22-24,28-29H,14-15H2,1H3/t22-,23+,24-/m1/s1/i8D,9D,10D,11D

InChI Key

ULDWXJWBGUZASZ-DQYMKCDJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)C)O)C4=CC=C(C=C4)O)[2H])[2H])F)[2H]

Canonical SMILES

CC1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O

Origin of Product

United States

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